![molecular formula C19H23NO3 B14013753 N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide CAS No. 59079-41-3](/img/structure/B14013753.png)
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 3-(3,4-dimethoxyphenyl)propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide typically involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: A related compound with similar structural features but different functional groups.
3-(3,4-Dimethoxyphenyl)-propionic acid: Another related compound with a carboxylic acid group instead of an amide.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group and phenylacetamide structure make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
59079-41-3 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H23NO3/c1-22-17-11-10-16(13-18(17)23-2)9-6-12-20-19(21)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) |
InChIキー |
HAPKDSPZOCTGFP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)CC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


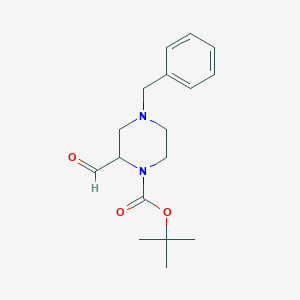
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
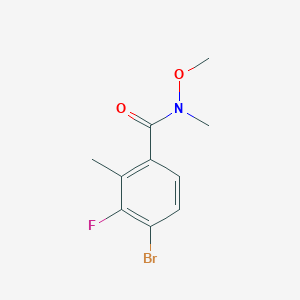
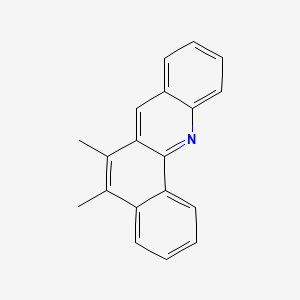
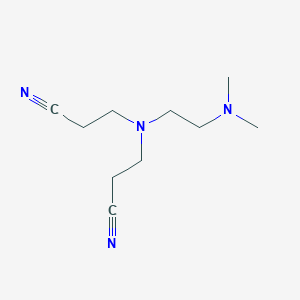
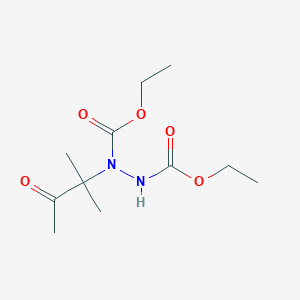
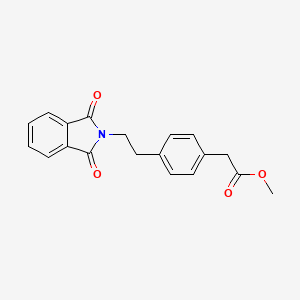

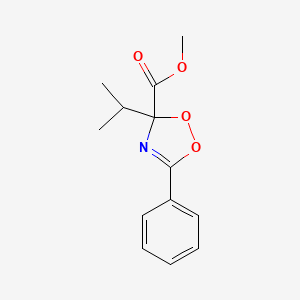
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
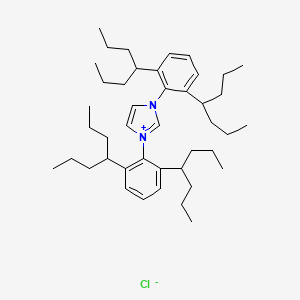
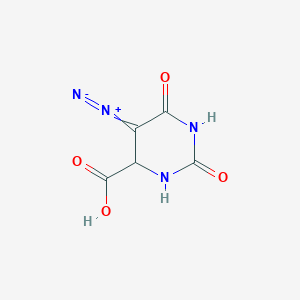
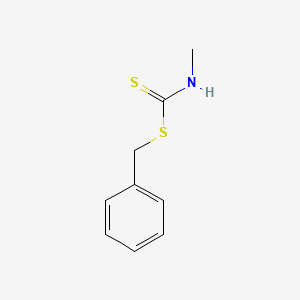
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
